BenchChemオンラインストアへようこそ!

Desoxycorticosterone Pivalate

Mineralocorticoid receptor Pharmacodynamics Selectivity

Desoxycorticosterone pivalate (DOCP) is a pure mineralocorticoid receptor agonist—unlike fludrocortisone, it lacks glucocorticoid activity, enabling independent titration of glucocorticoid supplementation. Its microcrystalline depot formulation provides 25–30 days of effect per injection, eliminating daily oral compliance issues. Ideal for long-term canine hypoadrenocorticism research and mineralocorticoid receptor studies. Supplied as ≥98% pure powder for flexible dosing.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
CAS No. 808-48-0
Cat. No. B131416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxycorticosterone Pivalate
CAS808-48-0
Synonyms21-(2,2-dimethyl-1-oxopropoxy)pregn-4-ene-3,20-dione;  11-Deoxycorticosterone Pivalate;  21-Hydroxypregn-4-ene-3,20-dione pivalate;  Cortexone M;  DOCP;  DTMA;  Deoxycorticosterone Trimethylacetate;  Deoxycortone Pivalate;  Deoxycortone Trimethylacetate;  Des
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C
InChIInChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1
InChIKeyVVOIQBFMTVCINR-WWMZEODYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Desoxycorticosterone Pivalate (CAS 808-48-0) for Veterinary Mineralocorticoid Replacement: Core Specifications and Procurement Considerations


Desoxycorticosterone pivalate (DOCP, CAS 808-48-0) is a long-acting injectable mineralocorticoid receptor (MR) agonist formulated as a microcrystalline aqueous suspension for veterinary use [1]. It is a synthetic pivalate ester of 11-deoxycorticosterone, with the empirical formula C26H38O4 and molecular weight 414.58 [2]. DOCP is indicated as replacement therapy for the mineralocorticoid deficit in dogs with primary hypoadrenocorticism (Addison's disease), with extra-label use in cats [1]. The compound is practically insoluble in water, sparingly soluble in acetone, and slightly soluble in methanol and ether; it is white, odorless, and stable in air [2]. Commercial formulations are available at 25 mg/mL under the brand names Percorten-V (FDA-approved 1998) and Zycortal (EMA-approved 2015, FDA-approved 2016) [3].

Why Fludrocortisone Acetate Cannot Be Routinely Substituted for Desoxycorticosterone Pivalate in Long-Term Mineralocorticoid Replacement


Although both desoxycorticosterone pivalate (DOCP) and fludrocortisone acetate are mineralocorticoid agents indicated for canine hypoadrenocorticism, their pharmacological profiles differ fundamentally in ways that preclude simple therapeutic substitution. DOCP is a pure mineralocorticoid receptor agonist with no clinically meaningful glucocorticoid activity, whereas fludrocortisone acetate possesses both potent mineralocorticoid activity and significant glucocorticoid activity [1]. This dual activity in fludrocortisone complicates dose titration: the dose required to normalize electrolytes (driven by mineralocorticoid requirements) simultaneously delivers an uncontrolled glucocorticoid load, leading to iatrogenic hypercortisolism signs in some dogs [1]. Furthermore, DOCP is administered as a subcutaneous or intramuscular depot injection providing 25–30 days of effect [2], while fludrocortisone requires daily oral administration—a compliance-critical difference. These pharmacological and practical distinctions necessitate compound-specific selection rather than generic interchangeability.

Quantitative Comparative Evidence for Desoxycorticosterone Pivalate: Electrolyte Control, Receptor Selectivity, and Clinical Preference Data


Receptor Selectivity Profile: Pure Mineralocorticoid Activity Without Glucocorticoid Cross-Over

Desoxycorticosterone pivalate is a pure mineralocorticoid receptor agonist with no clinically significant glucocorticoid activity [1]. In contrast, fludrocortisone acetate—the primary oral alternative—exhibits potent mineralocorticoid activity alongside substantial glucocorticoid activity [1]. This dual activity in fludrocortisone means that the dose required to normalize electrolytes (driven by mineralocorticoid requirements) simultaneously delivers an uncontrolled glucocorticoid exposure, which can produce undesired signs of glucocorticoid excess in some dogs [1]. DOCP's pure mineralocorticoid profile enables independent titration of glucocorticoid supplementation (typically prednisolone/prednisone) without cross-interference, a pharmacological advantage not shared by fludrocortisone [1].

Mineralocorticoid receptor Pharmacodynamics Selectivity Glucocorticoid receptor

Superior Electrolyte Control: DOCP vs. Fludrocortisone in Canine Hypoadrenocorticism

Multiple clinical studies have demonstrated that DOCP provides superior electrolyte control compared to fludrocortisone acetate in dogs with hypoadrenocorticism [1]. A 2023 case series reported superior efficacy in electrolyte control and reduction of side effects with the DOCP and prednisolone protocol compared to fludrocortisone in both patients studied [1]. A retrospective study further demonstrated that DOCP treatment reduces plasma renin activity relative to fludrocortisone acetate, indicating more complete mineralocorticoid replacement and better normalization of the renin-angiotensin-aldosterone axis [2]. Additionally, a Korean retrospective study concluded that DOCP was much more effective in improving clinical signs and electrolyte imbalances compared to fludrocortisone, suggesting DOCP is the better therapeutic option for hypoadrenocorticism in dogs [3]. Dechra Pharmaceuticals has reported that DOCP controls serum electrolytes more effectively than fludrocortisone, with more than 80% of dogs responding positively to treatment in clinical trials [4].

Hypoadrenocorticism Electrolyte balance Therapeutic efficacy Sodium Potassium

Dose Optimization Evidence: Effective Management at Lower-Than-Label Doses (1.5 mg/kg vs. 2.2 mg/kg)

A 2020 retrospective study demonstrated that an initial starting dose of 1.5 mg/kg DOCP (administered subcutaneously) is sufficient for controlling primary hypoadrenocorticism in dogs, substantially lower than the manufacturer's recommended starting dose of 2.2 mg/kg [1]. In this study, all 13 included dogs were clinically healthy after the first or second injection, with a median maintenance dose of 1.3 mg/kg (range: 0.4–1.6 mg/kg) administered monthly, and two dogs receiving injections every 60 days [1]. A 2026 study of 244 dogs reported median DOCP doses of 0.88 mg/kg every 28 days in the Zycortal group and 0.78 mg/kg every 28 days in the Percorten-V group, further confirming that effective disease control is achievable at doses well below the 2.2 mg/kg label recommendation [2]. The MSU randomized controlled clinical trial protocol is investigating low-dose (1.1 mg/kg) versus standard-dose (2.2 mg/kg) DOCP protocols, with preliminary evidence indicating that the standard dose protocol is more likely to cause laboratory abnormalities consistent with overtreatment, such as abnormally low potassium levels [3].

Dose optimization Pharmacoeconomics Treatment protocol Dosing interval

Clinician Preference: 79.9% of Western European Veterinarians Select DOCP Over Fludrocortisone as First-Line Therapy

A 2021 cross-sectional survey of 184 Western European veterinarians (WEV) assessed therapeutic preferences for mineralocorticoid supplementation in canine hypoadrenocorticism [1]. The study found that 79.9% of respondents (147 of 184) indicated they preferred prescribing DOCP over fludrocortisone as first-line treatment for mineralocorticoid supplementation [1]. Among respondents who had used DOCP at least once (n=154), 80% prescribed the label-recommended initial dose of 2.2 mg/kg [1]. The survey concluded that DOCP is the preferred mineralocorticoid supplementation among Western European veterinarians, though noted that fludrocortisone tends to be more affordable in some countries, influencing owner preference [1]. This real-world preference data complements the clinical evidence base by demonstrating that practicing veterinarians, when given the choice, overwhelmingly select DOCP as their primary therapeutic agent.

Prescribing preference Clinical practice survey Veterinary therapeutics Treatment selection

Long-Acting Depot Pharmacokinetics: 17-Day Half-Life Enables Monthly Dosing vs. Daily Oral Alternative

DOCP is formulated as a microcrystalline aqueous suspension that serves as an intramuscular or subcutaneous depot, providing prolonged duration of action [1]. Pharmacokinetic studies with Zycortal demonstrate a terminal half-life of approximately 17 ± 7 days following subcutaneous administration at 11 mg/kg (five times the recommended dose), with a Tmax of 10 ± 3.5 days and Cmax of 13.2 ± 5 ng/mL . Notably, subcutaneous administration yields a substantially longer half-life (17 days) compared to intramuscular administration (8 days) [1]. A 2017 prospective clinical trial of 53 dogs with newly diagnosed primary hypoadrenocorticism found that the duration of action of DOCP (at doses of 1.4 to 2.6 mg/kg) ranged from 32 to 94 days, with a median of 62 days, enabling typical dosing intervals of 25–30 days [2]. In contrast, fludrocortisone acetate is a short-acting corticosteroid requiring daily oral administration [3]. This pharmacokinetic profile fundamentally differentiates DOCP from its oral alternative, enabling once-monthly veterinary visits for injection rather than daily owner-administered medication.

Pharmacokinetics Depot formulation Half-life Dosing frequency Sustained release

Validated Application Scenarios for Desoxycorticosterone Pivalate in Veterinary Therapeutics and Research


First-Line Mineralocorticoid Replacement in Canine Primary Hypoadrenocorticism

DOCP is indicated and FDA-approved for mineralocorticoid replacement therapy in dogs with primary adrenocortical insufficiency (Addison's disease) [1]. Clinical evidence demonstrates superior electrolyte control compared to fludrocortisone acetate [2], with 79.9% of Western European veterinarians selecting DOCP as their preferred first-line agent [3]. The pure mineralocorticoid activity of DOCP necessitates concurrent glucocorticoid supplementation (typically prednisone/prednisolone at 0.2–0.4 mg/kg/day) [1], which can be independently titrated—a pharmacological advantage over fludrocortisone's mixed activity. Effective disease control is achievable at lower-than-label doses (median 0.78–0.88 mg/kg every 28 days in real-world practice) [4], enabling cost-optimized protocols while maintaining electrolyte homeostasis.

Long-Term Maintenance Therapy Requiring Monthly Parenteral Administration

The microcrystalline depot formulation of DOCP provides a terminal half-life of approximately 17 days following subcutaneous administration and a clinical duration of action ranging from 32 to 94 days (median 62 days) [1]. This pharmacokinetic profile enables once-monthly injection intervals in most dogs, compared to the daily oral administration required for fludrocortisone acetate [2]. This dosing schedule is particularly advantageous in scenarios where owner compliance with daily medication is unreliable, where the patient has gastrointestinal disease affecting oral drug absorption, or where consistent veterinary monitoring is clinically indicated. The long-acting depot formulation also provides stable, continuous mineralocorticoid receptor activation without the peak-trough fluctuations inherent to daily oral dosing [1].

Therapeutic Switch for Fludrocortisone Non-Responders or Intolerant Patients

Clinical studies document that a subset of dogs with hypoadrenocorticism exhibit inadequate electrolyte control or adverse effects on fludrocortisone therapy necessitating treatment switch. One study reported that 7 of 7 dogs switched to DOCP due to adverse effects or poor response to fludrocortisone were successfully managed on DOCP therapy [1]. The pure mineralocorticoid activity of DOCP eliminates the glucocorticoid-mediated adverse effects (e.g., polyuria, polydipsia, signs of iatrogenic hypercortisolism) that can complicate fludrocortisone therapy at doses required for electrolyte normalization [2]. Transition protocols recommend administering the first DOCP injection while phasing out fludrocortisone over 2–3 days, with prednisolone commenced before fludrocortisone discontinuation in dogs that did not previously require glucocorticoid supplementation [2].

Pharmacological Tool for Mineralocorticoid Receptor Research in Veterinary Species

Desoxycorticosterone pivalate serves as a selective mineralocorticoid receptor agonist in research applications requiring pure mineralocorticoid activity without glucocorticoid receptor cross-reactivity [1]. The compound is supplied as a powder (>98% purity) for flexible formulation and dosing in pharmacological and biochemical studies, commonly employed in investigations of mineralocorticoid receptor activity and in canine hypoadrenocorticism models [2]. The USP monograph specifies purity specifications of 97.0–103.0% calculated on the dried basis, providing a standardized reference material for research applications [3]. Its long-acting depot formulation enables sustained receptor activation in chronic dosing paradigms without the need for continuous infusion or repeated daily handling of research animals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desoxycorticosterone Pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.